N-(3-Chlorophenyl)-N'-cycloheptylurea
Description
N-(3-Chlorophenyl)-N'-cycloheptylurea (CAS: 446848-39-1) is a urea derivative characterized by a 3-chlorophenyl group and a cycloheptyl moiety linked via a urea (–NH–CO–NH–) bridge. Its molecular formula is C₁₄H₁₈ClN₂O, with a molecular weight of 274.76 g/mol. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence their physicochemical properties and biological interactions .
Properties
CAS No. |
446848-39-1 |
|---|---|
Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-cycloheptylurea |
InChI |
InChI=1S/C14H19ClN2O/c15-11-6-5-9-13(10-11)17-14(18)16-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8H2,(H2,16,17,18) |
InChI Key |
SHGXPBSELCVBCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-cycloheptylurea typically involves the reaction of 3-chloroaniline with cycloheptyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3-chloroaniline by the reduction of 3-chloronitrobenzene.
Step 2: Reaction of 3-chloroaniline with cycloheptyl isocyanate in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production of N-(3-Chlorophenyl)-N’-cycloheptylurea may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N’-cycloheptylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-N’-cycloheptylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N’-cycloheptylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Cycloalkyl Variations
1-(2-Chlorophenyl)-3-cyclohexylurea (CAS: 72802-44-9)
- Molecular Formula : C₁₃H₁₈ClN₂O
- Key Differences :
- Substituent Position : 2-chlorophenyl vs. 3-chlorophenyl in the target compound.
- Cycloalkyl Group : Cyclohexyl (6-membered ring) vs. cycloheptyl (7-membered ring).
- Cyclohexyl’s smaller ring size increases rigidity and may reduce lipophilicity compared to cycloheptyl .
Heptolamide (CAS: 1034-82-8)
- Molecular Formula : C₁₅H₂₂N₂O₃S
- Key Differences :
- Functional Group : Sulfonylurea (–SO₂–NH–CO–NH–) vs. urea.
- Substituent : 4-methylphenylsulfonyl vs. 3-chlorophenyl.
Functional Group Variations
Thiourea Derivatives
- 1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea ():
- Molecular Formula : C₁₄H₉Cl₃N₂OS
- Key Differences : Thiourea (–NH–CS–NH–) replaces urea; 2,6-dichlorobenzoyl adds bulk.
- Implications :
- Thioureas exhibit greater acidity (pKa ~21) than ureas (pKa ~25), influencing reactivity and target binding .
The dichlorobenzoyl group introduces steric hindrance, possibly reducing membrane permeability.
N-(3-Chlorophenyl)-N'-(4-fluorobenzoyl)thiourea (CAS: 428490-68-0):
- Molecular Formula : C₁₄H₁₀ClFN₂OS
- Key Differences : Fluorobenzoyl substituent vs. cycloheptyl.
- Implications :
N-(3-Chlorophenyl)naphthyl carboxamide ():
- Key Findings :
- Demonstrated superior anti-inflammatory activity compared to aspirin in docking assays (binding energy: −9.2 kcal/mol for FLT1).
- DFT analysis revealed a HOMO-LUMO gap of 4.3 eV , correlating with high kinetic stability and moderate chemical reactivity.
- Comparison :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituents |
|---|---|---|---|---|
| N-(3-Chlorophenyl)-N'-cycloheptylurea | C₁₄H₁₈ClN₂O | 274.76 | Urea | 3-Chlorophenyl, Cycloheptyl |
| 1-(2-Chlorophenyl)-3-cyclohexylurea | C₁₃H₁₈ClN₂O | 260.75 | Urea | 2-Chlorophenyl, Cyclohexyl |
| Heptolamide | C₁₅H₂₂N₂O₃S | 310.41 | Sulfonylurea | 4-Methylphenylsulfonyl, Cycloheptyl |
| N-(3-Chlorophenyl)naphthyl carboxamide | C₁₇H₁₃ClN₂O | 296.75 | Carboxamide | 3-Chlorophenyl, Naphthyl |
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